N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a pyrazolo[1,5-a]pyrazin-5(4H)-one derivative featuring a 3,5-difluorobenzyl group and a 4-isopropylphenyl substituent. Pyrazolo-fused heterocycles are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly kinases and G protein-coupled receptors . The 3,5-difluorobenzyl moiety enhances metabolic stability and lipophilicity, while the isopropylphenyl group may contribute to hydrophobic interactions in binding pockets.
Properties
CAS No. |
1326895-80-0 |
|---|---|
Molecular Formula |
C25H24F2N4O2 |
Molecular Weight |
450.49 |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C25H24F2N4O2/c1-16(2)18-3-5-19(6-4-18)22-14-23-25(33)30(9-10-31(23)29-22)8-7-24(32)28-15-17-11-20(26)13-21(27)12-17/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,28,32) |
InChI Key |
NGHMYAZWYDGYTD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC(=C4)F)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the difluorobenzyl group and the propanamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorobenzyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
Electronic and Steric Effects
- Electron Localization Function (ELF) Analysis (): The pyrazolo[1,5-a]pyrazinone core likely exhibits distinct electron localization patterns compared to pyrazolo-pyrimidines, influencing hydrogen-bonding and charge-transfer interactions .
- Noncovalent Interactions (): The isopropylphenyl group may engage in stronger van der Waals interactions than smaller alkyl groups, enhancing target binding .
Potential Limitations
- The absence of biological data for the target compound limits direct efficacy comparisons.
- Pyrazolines () may exhibit reduced thermal stability compared to fused pyrazolo-heterocycles due to weaker conjugation .
Biological Activity
N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C25H24F2N4O2 |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | N-[(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide] |
| InChI Key | VZWVLUMOYBTLLR-UHFFFAOYSA-N |
The compound features a difluorobenzyl group and a pyrazolo[1,5-a]pyrazine core, contributing to its unique pharmacological profile.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays showed that the compound can induce apoptosis in various cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell viability with an IC50 value of approximately 25 μM. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Case Study: COX Inhibition Assay
In a COX inhibition assay, the compound demonstrated an IC50 value of 28 μM against COX-1 and 31 μM against COX-2. These results suggest that it could serve as a potential therapeutic agent for inflammatory conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes such as COX, inhibiting their function and thereby reducing the synthesis of pro-inflammatory mediators.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins.
- Signal Transduction Interference : The compound may disrupt key signaling pathways involved in cellular proliferation and survival.
Research Applications
This compound has potential applications in various fields:
Medicinal Chemistry
Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.
Drug Development
Given its promising biological activities, further research could facilitate its development as a novel therapeutic agent for cancer and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
